

# Spectroscopic and Structural Analysis of 2-(3-Methylphenyl)pyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(3-Methylphenyl)pyrrolidine

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-(3-Methylphenyl)pyrrolidine**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, alongside established experimental protocols for acquiring such data. The information herein serves as a valuable resource for the characterization, identification, and quality control of **2-(3-Methylphenyl)pyrrolidine** and structurally related compounds.

## Molecular Structure

Chemical Formula: C<sub>11</sub>H<sub>15</sub>N Molecular Weight: 161.24 g/mol Structure:

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**Figure 1.** Chemical structure of **2-(3-Methylphenyl)pyrrolidine**.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(3-Methylphenyl)pyrrolidine**. These predictions are generated using computational algorithms and serve as a reference for interpreting experimentally obtained spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.20	t	1	Ar-H
~7.10	d	1	Ar-H
~7.05	s	1	Ar-H
~6.95	d	1	Ar-H
~4.15	t	1	CH (pyrrolidine C2)
~3.30	m	1	CH <sub>2</sub> (pyrrolidine C5)
~2.95	m	1	CH <sub>2</sub> (pyrrolidine C5)
~2.35	s	3	Ar-CH <sub>3</sub>
~2.00	m	1	CH <sub>2</sub> (pyrrolidine C3)
~1.85	m	1	CH <sub>2</sub> (pyrrolidine C3)
~1.70	m	2	CH <sub>2</sub> (pyrrolidine C4)
~1.60	br s	1	NH

Predicted in  $\text{CDCl}_3$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~145.0	Ar-C (quaternary)
~138.0	Ar-C (quaternary)
~128.5	Ar-CH
~127.5	Ar-CH
~127.0	Ar-CH
~124.0	Ar-CH
~60.0	CH (pyrrolidine C2)
~47.0	CH <sub>2</sub> (pyrrolidine C5)
~34.0	CH <sub>2</sub> (pyrrolidine C3)
~25.5	CH <sub>2</sub> (pyrrolidine C4)
~21.5	Ar-CH <sub>3</sub>

Predicted in CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3300 - 3500 (weak-medium, broad)	N-H Stretch	Secondary Amine
3000 - 3100 (medium)	C-H Stretch	Aromatic
2850 - 2960 (medium-strong)	C-H Stretch	Aliphatic
1600, 1490 (medium, sharp)	C=C Stretch	Aromatic Ring
1450 - 1470 (medium)	CH <sub>2</sub> Bend	Aliphatic
1100 - 1200 (medium)	C-N Stretch	Amine
700 - 800 (strong)	C-H Bend (out-of-plane)	m-Disubstituted Aromatic

## Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments

m/z	Proposed Fragment	Notes
161	[M] <sup>+</sup>	Molecular Ion
160	[M-H] <sup>+</sup>	Loss of a hydrogen radical
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion (from benzylic cleavage)
70	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup>	Pyrrolidinyl fragment

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-(3-Methylphenyl)pyrrolidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[\[1\]](#) Add a

small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ . [1]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[2] For transmission, a thin film of a liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ . [3]
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

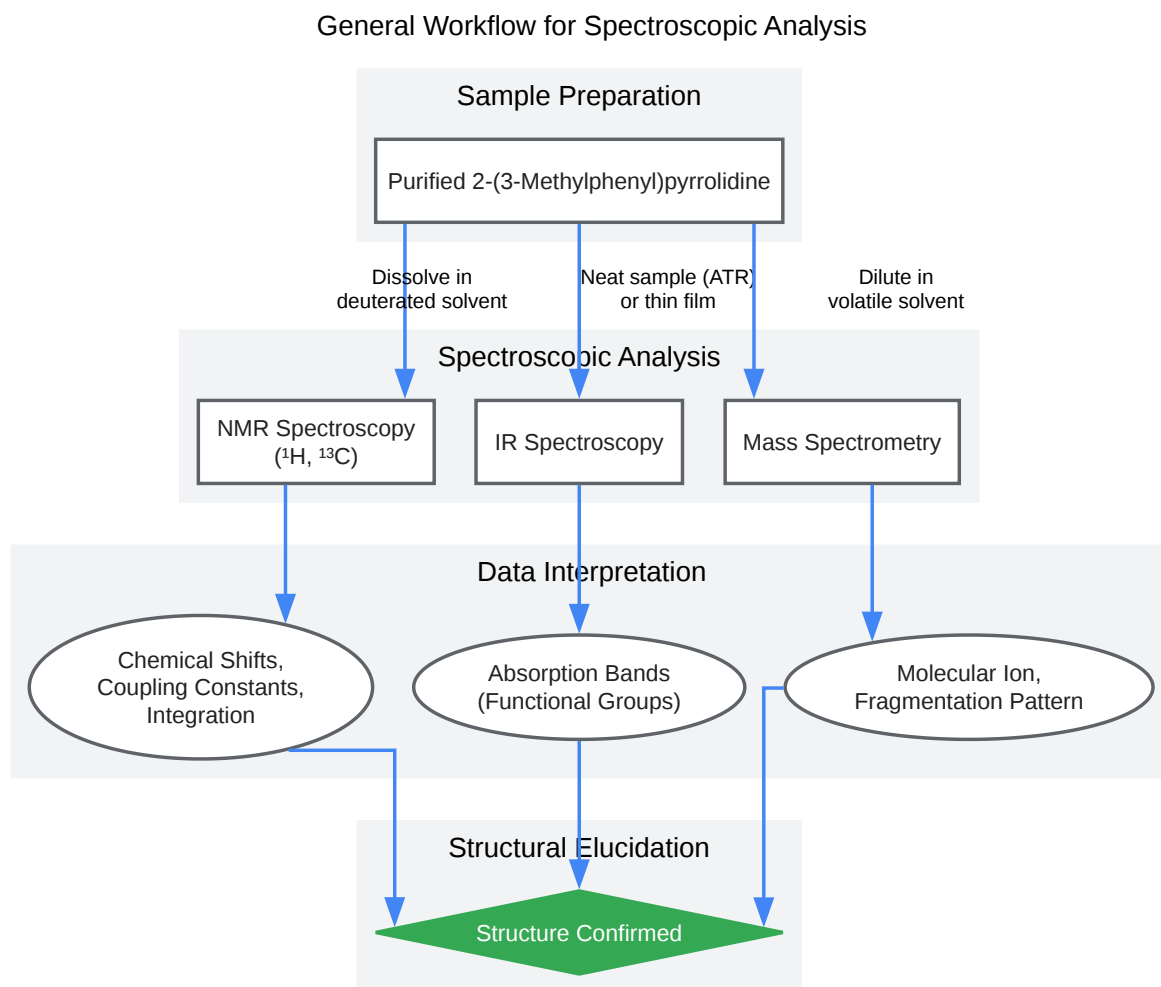
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).<sup>[4][5]</sup>
- Data Acquisition (EI): Introduce the sample into the high-vacuum source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[5]</sup>
- Data Acquisition (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets, leading to gas-phase ions.<sup>[6]</sup>
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.<sup>[7]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(3-Methylphenyl)pyrrolidine**.



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**Caption:** Workflow for spectroscopic analysis of **2-(3-Methylphenyl)pyrrolidine**.

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